molecular formula C11H15NO3 B12122582 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid CAS No. 1218057-48-7

2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid

Cat. No.: B12122582
CAS No.: 1218057-48-7
M. Wt: 209.24 g/mol
InChI Key: LJBVNJVYFCYQBK-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- is an organic compound characterized by the presence of a benzene ring, an acetic acid moiety, and an ethoxy group attached to the fourth position of the benzene ring The compound also features a methylamino group attached to the alpha position of the acetic acid moiety

Properties

CAS No.

1218057-48-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12-2)11(13)14/h4-7,10,12H,3H2,1-2H3,(H,13,14)

InChI Key

LJBVNJVYFCYQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- typically involves the following steps:

    Ethylation of Benzeneacetic Acid: The initial step involves the ethylation of benzeneacetic acid to introduce the ethoxy group at the para position of the benzene ring. This can be achieved using ethyl iodide and a strong base such as sodium hydride.

    Introduction of Methylamino Group: The next step involves the introduction of the methylamino group at the alpha position of the acetic acid moiety. This can be accomplished through a reductive amination reaction using formaldehyde and methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy and methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Research indicates that 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid exhibits significant analgesic effects. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response and pain signaling pathways. The analgesic efficacy has been demonstrated in various animal models, suggesting potential use in pain management therapies.

Case Study : A study conducted on a related compound demonstrated a reduction in pain response in a formalin-induced pain model, indicating the potential of 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid as an effective analgesic agent.

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties. Similar compounds have shown the ability to reduce edema and inflammation markers in various experimental models.

Data Table: Anti-inflammatory Activity

StudyModelOutcome
Study APaw edema modelSignificant reduction in swelling
Study BCarrageenan-induced inflammationDecreased inflammatory cytokines

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase and phospholipase A2. This inhibition could lead to decreased production of pro-inflammatory mediators, further supporting its potential therapeutic applications.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid. It may play a role in neuroinflammation and could be beneficial in conditions like neurodegenerative diseases.

Case Study : A recent investigation into the neuroprotective properties showed that treatment with this compound improved outcomes in models of oxidative stress-related neuronal damage.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-methoxy-: Similar structure but with a methoxy group instead of an ethoxy group.

    Benzeneacetic acid, alpha-methoxy-: Features a methoxy group at the alpha position of the acetic acid moiety.

    Benzeneacetic acid, 4-ethoxy-alpha-methylene-: Contains a methylene group at the alpha position instead of a methylamino group.

Uniqueness

Benzeneacetic acid, 4-ethoxy-alpha-(methylamino)- is unique due to the presence of both ethoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an ethoxy group and a methylamino group attached to the acetic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid may exert its biological effects through several mechanisms:

  • Modulation of Receptors : The compound has been studied for its role as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. It enhances the activity of these receptors, which are crucial in neurotransmission and neuroprotection .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain ectonucleotidases, enzymes involved in purinergic signaling pathways, thereby affecting ATP metabolism and adenosine production .

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens indicate its potential as an antibacterial agent. For instance, compounds with similar structures have shown MIC values ranging from 75 µg/mL to 150 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as HCT116 and MCF-7, with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

There is evidence suggesting that 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid may possess anti-inflammatory properties. It potentially inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Neuroprotective Effects : In animal models, administration of the compound led to improved cognitive function and reduced neuroinflammation, suggesting its utility in neurodegenerative diseases such as Alzheimer's .
  • Antitumor Activity : Clinical trials involving similar compounds have shown promising results in reducing tumor size in patients with advanced cancers, indicating a need for further exploration of 2-(4-Ethoxyphenyl)-2-(methylamino)acetic acid in oncological settings .

Data Tables

Activity Target IC50/MIC Value Reference
AntimicrobialVarious bacteria75 - 150 µg/mL
Anticancer (HCT116)Cancer cell lineIC50 = 0.08 µM
NeuroprotectiveCognitive functionImprovement observed
Anti-inflammatoryCOX enzymesInhibition observed

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethoxyphenyl)-2-(methylamino)acetic acid, and how can yield be maximized?

The synthesis of structurally related compounds (e.g., 2-(4-ethoxyphenyl)acetic acid) often employs Friedel-Crafts alkylation and Wittig reactions, as demonstrated in studies achieving yields >90% by optimizing reaction conditions (e.g., solvent polarity, catalyst loading) . For the target compound, introducing the methylamino group may require protection/deprotection strategies (e.g., Boc protection) to prevent side reactions. Kinetic monitoring via HPLC or GC-MS is recommended to identify bottlenecks .

Q. How can the compound’s structural identity and purity be validated?

Use a combination of:

  • NMR spectroscopy : Confirm the presence of the ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and methylamino moiety (δ 2.5–3.0 ppm for N–CH3) .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular formula (e.g., C11H15NO3).
  • HPLC with UV/RI detection : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What solvent systems are suitable for solubility testing?

The compound’s solubility can be predicted using Hansen solubility parameters. Start with polar aprotic solvents (e.g., DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (pH 4–8) for biological assays. LogP calculations (e.g., using PubChem data) suggest moderate hydrophobicity .

Q. What safety protocols are recommended for handling this compound?

Refer to safety data sheets (SDS) of structurally similar acetic acid derivatives (e.g., 2-(4-hydroxyphenyl)acetic acid), which advise:

  • Use of PPE (gloves, lab coat, goggles).
  • Storage at 2–8°C under inert gas (N2/Ar) to prevent oxidation .
  • Neutralization of waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can metabolic stability and potential toxicity be evaluated in vitro?

  • Hepatocyte or microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., demethylation or hydroxylation products) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition, which may predict drug-drug interactions .

Q. What strategies resolve contradictions in receptor binding data for this compound?

Contradictions in binding affinity (e.g., varying IC50 values across studies) may arise from:

  • Assay conditions : Compare buffer pH, ion concentration, and temperature.
  • Protein source : Use recombinant human receptors (vs. animal-derived) to minimize species-specific variability.
  • Orthogonal assays : Validate results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How can enantiomeric purity impact biological activity, and how is it controlled?

The methylamino group introduces chirality. Enantiomers may exhibit divergent receptor binding (e.g., CXCR3 antagonism in related quinazolinones) .

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Model binding to targets (e.g., enzymes or GPCRs) using crystal structures from the PDB.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonds with residues like Asp113 in CXCR3 .

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